Cas no 2201-15-2 (Cyclohexanamine,N-ethyl-1-phenyl-)

Cyclohexanamine,N-ethyl-1-phenyl- structure
2201-15-2 structure
Product Name:Cyclohexanamine,N-ethyl-1-phenyl-
CAS No:2201-15-2
MF:C14H21N
MW:203.32324385643
CID:260644
Update Time:2026-05-14

Cyclohexanamine,N-ethyl-1-phenyl- Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanamine,N-ethyl-1-phenyl-
    • Eticyclidine
    • N-ethyl-1-phenylcyclohexan-1-amine
    • Aethyl-(1-phenyl-cyclohexyl)-amin
    • cyclohexamine
    • Cyclohexanamine,N-ethyl-1-phenyl
    • Cyclohexylamine,N-ethyl-1-phenyl
    • ethyl-(1-phenyl-cyclohexyl)-amine
    • Ethylphencyclidine
    • Eticyclidina [Spanish]
    • Eticyclidine [INN]
    • Eticyclidinum [INN-Latin]
    • Eticyclidinum [Latin]
    • N-<1-Phenyl-cyclohexyl>-aethylamin
    • N-ETHYL-1-PHENYLCYCLOHEXANAMINE
    • N-ethyl-1-phenylcyclohexylamine
    • Inchi: InChI=1S/C14H21N/c1-2-15-14(11-7-4-8-12-14)13-9-5-3-6-10-13/h3,5-6,9-10,15H,2,4,7-8,11-12H2,1H3
    • InChI Key: IFYLVUHLOOCYBG-UHFFFAOYSA-N
    • SMILES: N(CC)C1(C2C=CC=CC=2)CCCCC1

Computed Properties

  • Exact Mass: 203.16700
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.3

Experimental Properties

  • PSA: 12.03000
  • LogP: 3.84640

Cyclohexanamine,N-ethyl-1-phenyl- Related Literature

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